molecular formula C22H27FN2O5S B3994178 N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3994178
M. Wt: 450.5 g/mol
InChI Key: WIWDNLSZUBZVEY-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound featuring three key structural motifs:

  • Piperidine-4-carboxamide core: Provides conformational rigidity and hydrogen-bonding capacity.
  • 3,4-Dimethoxyphenethyl side chain: Contributes to lipophilicity and may influence membrane permeability or binding to aromatic-rich biological targets.

Its design aligns with trends in neuroactive or enzyme-targeting molecules, given the prevalence of sulfonamide and dimethoxyphenyl groups in such contexts .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O5S/c1-29-20-8-3-16(15-21(20)30-2)9-12-24-22(26)17-10-13-25(14-11-17)31(27,28)19-6-4-18(23)5-7-19/h3-8,15,17H,9-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWDNLSZUBZVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorobenzenesulfonyl chloride reagent under controlled conditions.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the piperidine ring through a suitable linker, such as an ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its structure suggests potential activity as a drug candidate.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Target Compound vs. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Key Difference : Rip-B replaces the piperidine-4-carboxamide and sulfonyl groups with a benzamide moiety.
  • The benzamide structure simplifies synthesis (80% yield reported for Rip-B) but may limit conformational flexibility compared to the piperidine core .
Target Compound vs. (E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide
  • Key Difference : The latter substitutes the 4-fluorobenzenesulfonyl group with a 2-(methylthio)phenylsulfonyl unit and introduces a phenyldiazenyl group.
  • Impact : The diazenyl group introduces π-conjugation and redox sensitivity, while the methylthio substituent increases lipophilicity. These changes could affect metabolic stability and binding kinetics .

Sulfonyl Group Modifications

Target Compound vs. 3-{[(4-Chlorophenyl)sulfonyl]amino}-N-(2,4,6-trimethyl-3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide
  • Key Difference : The 4-fluorobenzenesulfonyl group in the target is replaced with a 4-chlorophenylsulfonyl moiety.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electrostatic interactions but enhance hydrophobic binding. This substitution is common in protease inhibitors, suggesting divergent target profiles .

Aromatic Substituent Variations

Target Compound vs. 5-[(3,4-Dimethoxyphenyl)methylene]-2-(4-ethyl-1-piperazinyl)-4(5H)-thiazolone
  • Key Difference : The thiazolone core replaces the piperidine-4-carboxamide, while retaining the 3,4-dimethoxyphenyl group.
  • Impact : Thiazolone’s electron-deficient ring may enhance reactivity toward nucleophiles, making it more prone to metabolic degradation compared to the stable piperidine scaffold .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Key Properties

Compound Name Core Structure Sulfonyl Group Aromatic Substituent Molecular Weight Notable Property
Target Compound Piperidine-4-carboxamide 4-Fluorobenzenesulfonyl 3,4-Dimethoxyphenethyl Not Reported High polarity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Benzamide None 3,4-Dimethoxyphenethyl ~299.3 (calc.) 80% synthesis yield
(E)-1-((2-(Methylthio)phenyl)sulfonyl)-... Piperidine-4-carboxamide 2-(Methylthio)phenyl 4-(Phenyldiazenyl)phenyl 494.6 Redox-sensitive
3-{[(4-Chlorophenyl)sulfonyl]amino}-... Thiophene-2-carboxamide 4-Chlorophenylsulfonyl 2,4,6-Trimethylphenyl ~507.9 (calc.) Hydrophobic binding

Table 2: Functional Group Impact on Bioactivity

Group Role in Target Compound Example in Analogues Biological Implication
4-Fluorobenzenesulfonyl Enhances electrophilicity 4-Chlorophenylsulfonyl () Alters target selectivity
3,4-Dimethoxyphenethyl Increases lipophilicity 4-Methoxyphenyl () Modulates membrane permeability
Piperidine-4-carboxamide Conformational rigidity Thiazolone () Affects metabolic stability

Implications of Structural Variations

  • Fluorine vs. Chlorine in Sulfonyl Groups : Fluorine’s electronegativity may improve binding to polar residues in enzymes, whereas chlorine’s hydrophobicity could enhance off-target interactions .
  • Piperidine vs. Benzamide Cores : The piperidine scaffold’s rigidity may favor entropic binding advantages over flexible benzamide derivatives .
  • 3,4-Dimethoxyphenyl vs. Simpler Aromatics: The dimethoxy group’s bulk and electron-donating effects could enhance π-stacking in receptor pockets compared to mono-methoxy or non-substituted aromatics .

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C22H29FN2O4S
  • Molecular Weight : 420.55 g/mol
  • CAS Number : 1250-37-9
  • Density : 1.154 g/cm³
  • Boiling Point : 567.1 °C at 760 mmHg
  • LogP : 3.67930

The compound is hypothesized to function primarily as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used in the treatment of depression and anxiety disorders by increasing serotonin levels in the brain, which can enhance mood and emotional stability. The structural features of this compound suggest it may interact with the serotonin transporter (SERT), similar to other SSRIs but with modifications that might reduce side effects like sexual dysfunction associated with traditional SSRIs .

Antidepressant Potential

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of efficacy as antidepressants. For instance, related piperazine derivatives have shown promising results in preclinical models, suggesting that modifications to the piperazine structure can enhance their pharmacological profiles .

Case Studies and Research Findings

  • Serotonin Reuptake Inhibition : In a comparative study of various piperazine derivatives, compounds structurally related to this compound demonstrated micromolar affinity for SERT, with IC(50) values ranging from 1.45 µM to 9.56 µM. These findings indicate that while the compound may not be as potent as established SSRIs like fluoxetine, it still possesses significant activity worth further exploration .
  • Anticonvulsant Activity : Some derivatives of piperidine compounds have been evaluated for anticonvulsant properties. Although specific data on this compound's anticonvulsant activity is limited, related compounds have shown activity comparable to known anticonvulsants like valproic acid .

Summary of Biological Activities

Activity TypeObserved EffectsReference
SSRI ActivityModerate inhibition of SERT
Anticonvulsant ActivityComparable to valproic acid
Side Effect ProfilePotentially reduced sexual dysfunction

Synthesis and Development

The synthesis of this compound involves several steps typical for piperidine derivatives. The synthetic route generally includes:

  • Formation of the piperidine ring.
  • Introduction of the fluorobenzenesulfonyl group.
  • Attachment of the 3,4-dimethoxyphenethyl moiety.

These synthetic strategies are crucial for optimizing yield and purity, which directly influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

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